molecular formula C13H16N4O B1385985 3-Phenyl-5-(piperazin-1-ylmethyl)-1,2,4-oxadiazole CAS No. 1019108-02-1

3-Phenyl-5-(piperazin-1-ylmethyl)-1,2,4-oxadiazole

Cat. No.: B1385985
CAS No.: 1019108-02-1
M. Wt: 244.29 g/mol
InChI Key: BZMOIVZLALQBNE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Phenyl-5-(piperazin-1-ylmethyl)-1,2,4-oxadiazole (CAS 1019108-02-1) is a chemical scaffold of significant interest in medicinal chemistry and drug discovery research. This compound features a 1,2,4-oxadiazole heterocycle, a five-membered ring containing three heteroatoms (one oxygen and two nitrogen atoms), which is known for its remarkable stability and tunable physicochemical properties . The structural framework combines the 1,2,4-oxadiazole moiety with a piperazine ring, creating a versatile building block for developing novel therapeutic agents. The 1,2,4-oxadiazole unit acts as a valuable bioisostere, capable of replacing ester and amide functional groups in drug molecules. This substitution often enhances metabolic stability by resisting hydrolysis, thereby improving the pharmacokinetic profiles of lead compounds . This scaffold is associated with a broad spectrum of potential biological activities, consistent with the documented profile of 1,2,4-oxadiazole derivatives. These activities include antimicrobial, anti-inflammatory, anticancer, antiviral, and central nervous system-related effects, making it a valuable template for probing diverse biological pathways . Researchers utilize this compound in library synthesis, structure-activity relationship (SAR) studies, and as a key intermediate for designing more complex molecules. Its molecular structure allows for specific interactions with biological targets, including hydrogen bonding, which is crucial for ligand-receptor recognition . The integration of the piperazine group further enhances the compound's versatility, as this motif is widely employed in drug design to modulate solubility and bioavailability, and to engage with various enzymatic targets. This product is intended for research and development use only by technically qualified individuals. It is not intended for diagnostic or therapeutic uses in humans or animals. Proper safety assessments should be performed prior to handling.

Properties

IUPAC Name

3-phenyl-5-(piperazin-1-ylmethyl)-1,2,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N4O/c1-2-4-11(5-3-1)13-15-12(18-16-13)10-17-8-6-14-7-9-17/h1-5,14H,6-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZMOIVZLALQBNE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)CC2=NC(=NO2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Strategy

The synthesis of this compound typically follows a multi-step sequence:

  • Formation of Amidoxime Intermediate : Starting from benzonitrile or related nitriles, amidoximes are prepared by reaction with hydroxylamine hydrochloride in the presence of a base (e.g., triethylamine) in ethanol or other suitable solvents.

  • Acylation and Cyclodehydration : The amidoxime is then acylated with an appropriate carboxylic acid derivative (e.g., benzoyl chloride or ester) using coupling agents such as EDC and HOAt, followed by cyclodehydration under heating (around 100 °C) in the presence of a base like triethylamine to form the 1,2,4-oxadiazole ring.

  • Introduction of the Piperazin-1-ylmethyl Group : The piperazine moiety is introduced via nucleophilic substitution or reductive amination on a suitable precursor bearing a leaving group or aldehyde functionality adjacent to the oxadiazole ring.

One-Pot Synthesis Approach

Recent advances have demonstrated a one-pot synthetic procedure combining amidoxime formation, acylation, and cyclodehydration steps, improving efficiency and yield. This method typically involves:

  • Mixing nitrile, hydroxylamine hydrochloride, and base in ethanol at room temperature followed by heating to form the amidoxime.
  • Adding carboxylic acid, EDC, and HOAt to the reaction mixture for acylation.
  • Heating with triethylamine to induce cyclodehydration to the oxadiazole.
  • Subsequent functionalization with piperazine derivatives to yield the final compound.

Detailed Reaction Conditions and Yields

Step Reagents/Conditions Temperature Time Yield (%) Notes
Amidoxime formation Nitrile + NH2OH·HCl + TEA in ethanol RT then 70 °C 6 h + 16 h ~90 Full conversion of nitrile to amidoxime
Acylation Amidoxime + Carboxylic acid + EDC + HOAt in DMF RT 24 h High Formation of O-acylamidoxime intermediate
Cyclodehydration Triethylamine, heating 100 °C 3 h 60–80 Formation of 1,2,4-oxadiazole ring
Piperazine substitution Piperazine derivative, coupling reagents (e.g., EDC) RT 2–4 h 70–85 Clean reaction, broad substrate scope

Data adapted from parallel synthesis studies and optimized protocols for 1,2,4-oxadiazole derivatives

Recent Research Findings and Methodological Improvements

  • Room Temperature One-Pot Synthesis : Baykov et al. reported a one-pot synthesis of 3,5-disubstituted 1,2,4-oxadiazoles from amidoximes and methyl or ethyl esters in NaOH/DMSO at room temperature, achieving yields ranging from 11% to 90% over 4–24 hours. This method simplifies purification and reduces harsh reaction conditions.

  • Microwave-Assisted Synthesis on Solid Support : A novel protocol using silica gel under microwave irradiation has been introduced to synthesize 1,2,4-oxadiazoles efficiently, reducing reaction times and improving yields for diverse substituted derivatives.

  • Use of Carbonyldiimidazole (CDI) : CDI has been employed both for formation and cyclodehydration of O-acylamidoximes, enabling parallel synthesis and straightforward purification via liquid-liquid extraction and filtration, with yields around 60–70%.

  • Piperazine Derivative Functionalization : The methodology for introducing piperazine substituents on 1,2,4-oxadiazole substrates has been optimized to provide good yields and clean reactions, expanding the substrate scope for biological activity investigations.

Summary Table of Key Preparation Methods for this compound

Method Key Reagents & Conditions Advantages Limitations Yield Range (%)
Amidoxime + Acyl Chloride Amidoxime + Acyl chloride + Pyridine/TBAF catalyst Simple, classical method Harsh conditions, purification issues 40–70
Amidoxime + Carboxylic Acid + Coupling Reagents Amidoxime + Carboxylic acid + EDC/HOAt + TEA heating Mild conditions, broad substrate scope Longer reaction times 60–85
One-Pot Amidoxime + Ester + NaOH/DMSO (Room Temp) Amidoxime + methyl/ethyl ester + NaOH/DMSO at RT Mild, simple purification Moderate to long reaction times 11–90
Microwave-Assisted Solid Support Amidoxime + carboxylic acid on silica gel under microwave Fast, efficient, diverse derivatives Requires microwave setup 50–80
CDI-Mediated Cyclodehydration Amidoxime + Carboxylic acid + CDI in DMF, heating Parallel synthesis, easy purification Moderate yields 60–70

Chemical Reactions Analysis

Oxadiazole Ring Formation via 1,3-Dipolar Cycloaddition

The 1,2,4-oxadiazole core is typically synthesized through a 1,3-dipolar cycloaddition between nitrile oxides and nitriles. For example:

  • Nitrile Oxide Precursor : Generated in situ from amidoximes using Lewis acids like PTSA–ZnCl₂ .

  • Cycloaddition : Reaction with 4-aminobenzonitrile forms the oxadiazole ring (yield: <20%) .

Functionalization at C5

The piperazine group is introduced via nucleophilic substitution or alkylation:

  • Chloromethyl Intermediate : Reacting 5-(chloromethyl)-3-phenyl-1,2,4-oxadiazole with piperazine in DMF/K₂CO₃ yields the target compound .

  • Mannich Reaction : Piperazine is appended via a Mannich base intermediate using formaldehyde .

Table 1: Comparison of Synthetic Methods

MethodReagents/ConditionsYieldKey Reference
1,3-Dipolar CycloadditionPTSA–ZnCl₂, nitrile oxide, RT<20%
Nucleophilic SubstitutionPiperazine, DMF/K₂CO₃, 35°C, 8h60–70%
Ugi-Aza-Wittig SequenceIsocyanides, TMSN₃, HCl/dioxane85%

Electrophilic Substitution

The C5 position is electrophilic due to the electron-withdrawing oxadiazole ring:

  • Nucleophilic Attack : Piperazine acts as a nucleophile, enabling alkylation at C5 .

  • Halogenation : NBS/DBU or I₂/K₂CO₃ mediates halogenation at C3 or C5 .

Ring-Opening and Rearrangements

  • Boulton–Katritzky (BK) Rearrangement : Acid-catalyzed rearrangement of 1,2,4-oxadiazoles to other heterocycles (e.g., imidazoles) .

  • ANRORC Mechanism : Nucleophilic attack at C5 leads to ring opening, followed by re-cyclization to form triazoles or pyrimidines .

Piperazine Functionalization

The piperazine moiety undergoes characteristic reactions:

Salt Formation

  • Dihydrochloride Salt : Treatment with HCl yields the water-soluble dihydrochloride derivative.

  • Metal Complexation : Forms complexes with transition metals (e.g., Zn²⁺, Cu²⁺) via lone pairs on N atoms .

Alkylation/Acylation

  • N-Alkylation : Reacts with alkyl halides (e.g., ethyl chloroacetate) to form N-alkylated derivatives .

  • Acylation : Acetic anhydride or acyl chlorides yield N-acylpiperazines .

Suzuki–Miyaura Coupling

The phenyl group at C3 participates in palladium-catalyzed cross-couplings:

  • Conditions : Pd(PPh₃)₄, K₂CO₃, aryl boronic acids, 80°C .

  • Outcome : Biaryl derivatives with extended conjugation .

Click Chemistry

  • CuAAC Reaction : The oxadiazole’s nitrogen atoms facilitate copper-catalyzed azide-alkyne cycloadditions .

Stability and Degradation

  • Thermal Stability : Decomposes above 250°C without melting .

  • Photochemical Reactivity : UV irradiation induces ring contraction to form 1,2,3-triazoles .

Research Advancements

  • Antimicrobial Derivatives : N-Alkylated analogs show MIC values of 10.8–27.8 μM against S. aureus and E. coli .

  • Kinase Inhibitors : Piperazine-linked oxadiazoles inhibit PI3Kα (IC₅₀ = 6.6–7.6 μM) .

This compound’s versatility in synthesis and functionalization makes it a valuable scaffold in medicinal and materials chemistry. Future research should explore its catalytic applications and bioactive hybrid systems.

Scientific Research Applications

Medicinal Chemistry and Anticancer Activity

Anticancer Properties
Recent studies have highlighted the potential of 1,2,4-oxadiazole derivatives, including 3-phenyl-5-(piperazin-1-ylmethyl)-1,2,4-oxadiazole, as promising candidates in cancer treatment. Research indicates that compounds within this class exhibit significant cytotoxic activity against various cancer cell lines. For instance:

  • Cytotoxicity : The compound has shown efficacy against human cervical carcinoma (HeLa), colon adenocarcinoma (Caco-2), and other tumor cell lines. The mechanism involves inducing apoptosis and inhibiting cell proliferation by targeting specific cellular pathways .
  • Structure–Activity Relationship (SAR) : Studies reveal that modifications to the oxadiazole ring can enhance biological activity. For example, the introduction of electron-withdrawing groups at specific positions on the aromatic ring has been linked to improved potency against cancer cells .

Drug Discovery

Novel Drug Candidates
The unique structure of this compound makes it a valuable scaffold for developing new drug candidates. Its derivatives have been evaluated for their ability to inhibit key enzymes involved in disease processes:

  • Inhibition of Enzymes : Compounds derived from this oxadiazole have been studied for their inhibitory effects on protein tyrosine phosphatase 1B (PTP1B) and chemokine receptor type 4 (CXCR4), both of which are significant targets in cancer therapy and metabolic disorders .

Biological Activities

Diverse Biological Effects
Beyond anticancer properties, this compound exhibits a range of biological activities:

  • Neuroprotective Effects : Some derivatives show promise in treating neurodegenerative disorders by modulating neurotransmitter systems and providing neuroprotection .
  • Antimicrobial Activity : Preliminary studies suggest that certain oxadiazole derivatives possess antimicrobial properties, making them candidates for further investigation in infectious disease treatment .

Case Studies

StudyCompoundActivityCell Line/ModelIC50 Value
This compoundAnticancerHeLa92.4 µM
Various derivativesPTP1B InhibitionIn vitro assaysVaries
Oxadiazole derivativesNeuroprotectiveRat modelsNot specified

Mechanism of Action

The mechanism of action of 3-Phenyl-5-(piperazin-1-ylmethyl)-1,2,4-oxadiazole involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific biological context and application .

Comparison with Similar Compounds

3-Phenyl-5-(1-phenyl-1H-[1,2,3]triazol-4-yl)-[1,2,4]oxadiazole Derivatives

Structural Differences :

  • Position 5 Substitution : The triazole-containing derivatives feature a 1-phenyl-1H-triazol-4-yl group instead of the piperazinylmethyl moiety. This substitution introduces a rigid, planar structure capable of π-π stacking interactions .

Key SAR Insights :

  • R1 substituents (Br > EtO > H) enhance LeuRS/MetRS inhibition.
  • R7 = Cl is critical for Mtb growth suppression .

3-Phenyl-5-(3-Cyclopropyl-1H-pyrazol-5-yl)-1,2,4-oxadiazole

3-Phenyl-5-[(E)-2-(Thiophen-2-yl)ethenyl]-1,2,4-oxadiazole

Structural Differences : A thiophene-vinyl group at position 5 enables extended conjugation and redox activity.

3-Methyl-5-(piperazin-1-yl)-1,2,4-oxadiazole

Structural Differences : A methyl group replaces the phenyl at position 3, simplifying the structure.

Comparative Analysis Table

Compound Position 5 Substituent Target(s) IC₅₀/EC₅₀ Advantages Limitations
Target Compound Piperazinylmethyl Undetermined (hypothesized dual) N/A Enhanced solubility, low toxicity Limited activity data
Triazole Derivatives 1-Phenyl-1H-triazol-4-yl Mtb MetRS/LeuRS 3.125–50 µM Dual enzyme inhibition Poor solubility, variable efficacy
Pyrazole Derivatives 3-Cyclopropyl-1H-pyrazol-5-yl Fungi, nematodes 10–50 µg/mL Broad-spectrum activity Moderate potency
Thiophene-Vinyl Derivatives (E)-2-(Thiophen-2-yl)ethenyl Dengue NS5 polymerase 0.8–2.5 µM Strong antiviral activity Poor solubility
Piperazine-Methyl Derivatives Piperazin-1-yl TIP47 (anticancer) Submicromolar Apoptosis induction Narrow therapeutic window

Key Research Findings and Implications

  • Piperazine Advantage : The piperazinylmethyl group in the target compound likely improves pharmacokinetics compared to triazole or thiophene analogs, which suffer from poor solubility .
  • Dual-Target Potential: Structural analogs like triazole derivatives demonstrate that dual inhibition of Mtb MetRS/LeuRS is feasible, suggesting the target compound could be optimized similarly .
  • Cytotoxicity Profile : Piperazine-containing compounds generally exhibit low cytotoxicity (CC₅₀ >50 µM), aligning with trends observed in HEK293 and HepG2 cell studies .

Biological Activity

3-Phenyl-5-(piperazin-1-ylmethyl)-1,2,4-oxadiazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article focuses on its synthesis, biological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Synthesis

The molecular structure of this compound features a phenyl group and a piperazine moiety attached to an oxadiazole ring. The synthesis typically involves multi-step organic reactions, including cyclization processes that yield the oxadiazole core from appropriate precursors such as carboxylic acid esters and arylamidoximes .

Anticancer Properties

Research indicates that compounds containing the 1,2,4-oxadiazole moiety exhibit notable anticancer activity. For instance:

  • Cytotoxicity Assays : Studies have demonstrated that derivatives of this compound show significant cytotoxic effects against various cancer cell lines. For example, IC50 values were reported as low as 0.67 µM against prostate cancer (PC-3) and 0.80 µM against colon cancer (HCT-116) cells .
Cell LineIC50 (µM)
PC-3 (Prostate)0.67
HCT-116 (Colon)0.80
ACHN (Renal)0.87

These findings suggest that the compound may induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and modulation of apoptotic pathways .

Antimicrobial Activity

The oxadiazole derivatives have also been evaluated for their antimicrobial properties. They have shown efficacy against various bacterial strains and fungi, indicating their potential as broad-spectrum antimicrobial agents .

The biological activity of this compound is believed to be mediated through several mechanisms:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in tumor progression and microbial survival, such as DNA topoisomerases and cyclooxygenases .
  • Receptor Interaction : It is hypothesized that the compound interacts with specific receptors or molecular targets within cancer cells, leading to altered signaling pathways that promote cell death .

Case Studies

Several studies have highlighted the therapeutic potential of this compound:

  • Study on Anticancer Activity : A study conducted on various synthesized derivatives demonstrated their effectiveness against multiple cancer types. The most potent compounds exhibited growth inhibition percentages exceeding 90% at low concentrations in vitro .
  • Antimicrobial Efficacy : Another research effort focused on the antimicrobial properties of oxadiazole derivatives showed promising results against resistant strains of bacteria and fungi, suggesting their utility in treating infections where conventional antibiotics fail .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 3-phenyl-5-(piperazin-1-ylmethyl)-1,2,4-oxadiazole, and how do reaction conditions influence yield?

  • The synthesis typically involves cyclization of precursor amidoximes or condensation reactions. For example, 1,3,4-oxadiazole derivatives are often synthesized via cyclization of acylthiosemicarbazides under acidic conditions or using dehydrating agents like POCl₃ . Key factors affecting yield include solvent choice (e.g., ethanol vs. DMF), temperature (80–120°C), and catalyst selection (e.g., H₂SO₄ or polyphosphoric acid). Optimization studies suggest that microwave-assisted synthesis can reduce reaction times by 50% compared to conventional methods .

Q. What spectroscopic techniques are critical for characterizing this compound, and how are spectral contradictions resolved?

  • 1H/13C NMR : Confirms the presence of the piperazine ring (δ 2.5–3.5 ppm for methylene protons) and oxadiazole protons (δ 8.0–8.5 ppm). IR spectroscopy validates the C=N stretch (~1600 cm⁻¹) and N–H bending (~3300 cm⁻¹) . Contradictions in spectral data (e.g., unexpected splitting in NMR) may arise from tautomerism or impurities, requiring additional purification (e.g., column chromatography) or advanced techniques like 2D NMR (HSQC, HMBC) .

Q. How is the compound screened for preliminary biological activity, and what assays are recommended?

  • Initial screening often includes antimicrobial (agar diffusion), cytotoxicity (MTT assay), and enzyme inhibition (e.g., acetylcholinesterase for neurological applications) . For example, oxadiazole derivatives with piperazine moieties exhibit enhanced antibacterial activity against Gram-positive bacteria (MIC: 2–8 µg/mL) due to improved membrane penetration .

Advanced Research Questions

Q. How can the synthetic route be optimized to improve regioselectivity and reduce byproducts?

  • Computational tools (e.g., DFT calculations) predict reaction pathways and intermediates to guide regioselective synthesis. For instance, substituent effects on the phenyl ring (electron-withdrawing groups) favor cyclization at the 5-position of the oxadiazole . Solvent-free conditions or ionic liquids reduce byproduct formation by minimizing side reactions .

Q. What strategies are employed to resolve contradictions between in vitro and in vivo efficacy data?

  • Discrepancies may arise from poor pharmacokinetics (e.g., low bioavailability). Solutions include:

  • Structural modifications : Introducing hydrophilic groups (e.g., hydroxyl or carboxyl) to enhance solubility.
  • Prodrug design : Masking the piperazine moiety with acetyl groups to improve metabolic stability .
  • Pharmacokinetic profiling : Using LC-MS to monitor plasma concentration and adjust dosing regimens .

Q. How do molecular docking and dynamics simulations inform structure-activity relationships (SAR) for this compound?

  • Docking studies (e.g., AutoDock Vina) identify key interactions between the oxadiazole core and target proteins (e.g., bacterial DNA gyrase). The piperazine group enhances binding affinity via hydrogen bonding with active-site residues (e.g., Asp73 in E. coli gyrase) . MD simulations (100 ns trajectories) reveal conformational stability of the ligand-protein complex, guiding SAR refinement .

Q. What experimental designs are used to evaluate synergistic effects with known therapeutics?

  • Checkerboard assays : Determine fractional inhibitory concentration (FIC) indices for combination therapy (e.g., with fluconazole against resistant Candida strains). Synergy (FIC ≤0.5) is observed when the oxadiazole disrupts efflux pumps, enhancing antifungal uptake . Isobologram analysis quantifies dose-response curves for combinations .

Methodological Resources

  • Synthetic Protocols : Refer to cyclization methods in and microwave-assisted synthesis in .
  • Analytical Workflows : HSQC/HMBC for structural elucidation , LC-MS for pharmacokinetics .
  • Computational Tools : AutoDock Vina for docking , GROMACS for MD simulations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Phenyl-5-(piperazin-1-ylmethyl)-1,2,4-oxadiazole
Reactant of Route 2
Reactant of Route 2
3-Phenyl-5-(piperazin-1-ylmethyl)-1,2,4-oxadiazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.